N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18536968
InChI: InChI=1S/C16H32NO2.HI/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C16H32INO2
Molecular Weight: 397.33 g/mol

N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide

CAS No.:

Cat. No.: VC18536968

Molecular Formula: C16H32INO2

Molecular Weight: 397.33 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide -

Specification

Molecular Formula C16H32INO2
Molecular Weight 397.33 g/mol
IUPAC Name dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;iodide
Standard InChI InChI=1S/C16H32NO2.HI/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1
Standard InChI Key DHICRBRNYFHVAZ-UHFFFAOYSA-M
Canonical SMILES CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₆H₃₂INO₂ and a molecular weight of 397.33–397.34 g/mol . Its IUPAC name is dimethyl-(4-methyl-3-oxopent-4-enyl)-octylazanium iodide, reflecting the presence of:

  • A quaternary ammonium center (N⁺) with methyl and octyl substituents.

  • A methacryloyl group (CH₂=C(CH₃)CO−) enabling polymerization.

  • An iodide counterion (I⁻) for charge balance .

Key Structural Attributes:

PropertyValue/Description
SMILESCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-]
InChI KeyDHICRBRNYFHVAZ-UHFFFAOYSA-M
LogP (Partition Coefficient)0.55
Polar Surface Area26.3 Ų

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a quaternization reaction:

  • Reactants:

    • N,N-Dimethyl-N-(2-[methacryloyl]ethyl)amine

    • 1-Iodooctane

  • Conditions:

    • Solvents: Acetonitrile or dichloromethane.

    • Temperature: Reflux (70–80°C).

    • Duration: 12–24 hours.

  • Purification:

    • Recrystallization from ethanol/water mixtures.

    • Column chromatography for lab-scale isolation.

Industrial-Scale Production:

  • Continuous flow reactors enhance yield and reduce reaction time.

  • Automated purification systems (e.g., centrifugal partition chromatography) improve efficiency.

Chemical Reactivity and Functional Properties

Polymerization Behavior

The methacryloyl group enables free radical polymerization, forming polymers with quaternary ammonium side chains.

Key Reaction Parameters:

ParameterValue/Condition
InitiatorsAIBN, benzoyl peroxide
Temperature60–80°C (thermal) or UV light
SolventsTetrahydrofuran, dimethylformamide

Applications of Polymers:

  • Antimicrobial coatings for medical devices.

  • Hydrogels for drug delivery.

Substitution Reactions

The iodide ion can be replaced by nucleophiles (e.g., thiols, amines), yielding derivatives with altered solubility and bioactivity.

Biological Activity

Antimicrobial Efficacy

The compound disrupts microbial cell membranes via electrostatic interactions between its quaternary ammonium group and negatively charged phospholipids .

Minimum Inhibitory Concentrations (MICs):

MicroorganismMIC (mg/mL)
Escherichia coli0.004–0.03
Staphylococcus aureus0.008
Enterobacter cloacae0.004

Data adapted from in vitro studies.

Cytotoxicity in Cancer Cells

Derivatives with similar structures exhibit dose-dependent cytotoxicity:

CompoundCell Line (IC₅₀, µg/mL)
Analog (C10 alkyl chain)MCF-7: 6.40–22.09
Doxorubicin (Control)MCF-7: 9.18 ± 1.12

This suggests potential for anticancer drug development.

Industrial and Biomedical Applications

Water Treatment

  • Mechanism: Disrupts biofilms in industrial water systems.

  • Dosage: 0.1–1.0 ppm for microbial control.

Drug Delivery Systems

  • Function: Enhances drug solubility via micelle formation.

  • Example: Complexation with doxorubicin improves tumor targeting.

Surface Coatings

  • Efficacy: Reduces bacterial adhesion by >90% on polyurethane catheters.

  • Durability: Stable for >30 days under physiological conditions.

HazardPrecaution
Skin/IrritationWear nitrile gloves and lab coats .
Moisture SensitivityStore under argon at 2–8°C .

Environmental Persistence

  • Ecotoxicity: LC₅₀ for Daphnia magna: 0.5 mg/L.

  • Degradation: Hydrolyzes slowly in aqueous media (t₁/₂ = 14 days at pH 7).

Comparison with Analogous Compounds

Effect of Alkyl Chain Length

Compound (Alkyl Chain)Water Solubility (mg/mL)Antimicrobial Activity (MIC, mg/mL)
C8 (This Compound)12.5 ± 0.30.004–0.03
C108.2 ± 0.20.002–0.02
C125.1 ± 0.10.001–0.01

Longer chains enhance lipid membrane disruption but reduce solubility.

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